4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
Description
Contextual Significance of Pyrimidinone Scaffolds in Modern Chemistry
Pyrimidinone scaffolds are of significant interest in modern chemistry, particularly in the field of medicinal chemistry, due to their diverse biological activities. researchgate.netmdpi.com These structures are considered "privileged scaffolds" because they can interact with a wide range of biological targets. nih.gov The pyrimidine (B1678525) ring is a key component of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental building blocks of nucleic acids, DNA, and RNA. researchgate.netwikipedia.org This inherent biological relevance has spurred extensive research into synthetic pyrimidinone derivatives.
The functional groups attached to the pyrimidinone core can be readily modified, allowing for the synthesis of large libraries of compounds with varied physicochemical properties and biological functions. mdpi.com This structural versatility has led to the development of pyrimidinone-based compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. researchgate.netnih.govnih.gov For instance, certain pyrimidinone derivatives have shown potential as inhibitors of various enzymes, while others can act as receptor antagonists. nih.gov The ability to fine-tune the scaffold with different substituents allows chemists to optimize potency, selectivity, and pharmacokinetic properties, making the pyrimidinone core a valuable template in drug discovery. mdpi.com
Historical Perspective on the Study of Hydroxylated Pyrimidinones (B12756618) and Related Heterocycles
The study of pyrimidines dates back to the late 19th century. The systematic investigation of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org A significant milestone in the synthesis of pyrimidinone-related structures was the discovery of the Biginelli reaction in 1891, a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones. mdpi.comnih.gov This reaction remains a cornerstone for the synthesis of this class of compounds.
Hydroxylated pyrimidines, such as the nucleobases, have been known for their biological importance for much longer. The presence of hydroxyl groups allows for tautomerism, where the compound can exist in both keto and enol forms. This property is crucial for the hydrogen bonding that governs the structure of DNA. In synthetic chemistry, the introduction of hydroxyl groups onto the pyrimidine ring has been a strategy to modulate the electronic properties and biological activity of the resulting molecules. The synthesis of hydroxylated pyrimidinones often involves multi-step reaction sequences, starting from readily available precursors. nih.gov
Current Research Landscape and Outstanding Questions for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
The current research landscape for pyrimidinone derivatives is vibrant and focused on the development of new therapeutic agents. mdpi.comnih.gov Scientists are exploring novel synthetic methodologies to create more complex and diverse pyrimidinone scaffolds. nih.gov There is also a strong emphasis on understanding the structure-activity relationships of these compounds to design more potent and selective drugs. nih.gov
For the specific compound 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, there is a notable lack of detailed studies in the available scientific literature. While its basic chemical information is known, extensive research into its synthesis, reactivity, and biological properties has not been widely published. This presents several outstanding questions for researchers:
What are the most efficient synthetic routes to produce 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- in high yield and purity?
What are the detailed spectroscopic and physicochemical properties of this compound?
What is the full scope of its chemical reactivity, and can it be used as a building block for more complex molecules?
Does 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- possess any significant biological activity, for example, as an enzyme inhibitor or a receptor modulator?
How does the combination of the 5-hydroxy and 2-methyl substituents on the 4(1H)-pyrimidinone core influence its biological and chemical properties compared to other substituted pyrimidinones?
Addressing these questions through dedicated research would be necessary to fully understand the potential of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- and its place within the broader field of pyrimidinone chemistry.
Structure
3D Structure
Properties
CAS No. |
24614-14-0 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-2-4(8)5(9)7-3/h2,8H,1H3,(H,6,7,9) |
InChI Key |
RGDXNCPSBLAJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 4 1h Pyrimidinone, 5 Hydroxy 2 Methyl
De Novo Synthetic Routes to the 4(1H)-Pyrimidinone Core
De novo synthesis of the 4(1H)-pyrimidinone core for 5-hydroxy-2-methyl-4(1H)-pyrimidinone primarily involves the formation of the heterocyclic ring from acyclic precursors. Cyclocondensation and multi-component reactions are the principal strategies employed for this purpose.
Cyclocondensation Reactions in the Formation of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidinone derivatives. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing species, leading to the formation of the six-membered pyrimidinone ring.
A common approach involves the reaction of an appropriately substituted β-ketoester with an amidine. For the synthesis of the target molecule, this would conceptually involve a β-ketoester with a hydroxyl group at the α-position and an acetamidine. The reaction proceeds through initial condensation, followed by cyclization and dehydration to yield the final pyrimidinone product. The regiochemistry of the cyclization is a critical factor, and reaction conditions are optimized to favor the desired isomer.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Features |
| Substituted β-ketoester | Acetamidine | Acid or Base/Ethanol | Stepwise condensation and cyclization. |
| Malonic acid derivative | N-acetylimidate | - | Formation of the C4-C5-C6 fragment from malonate. |
| Acetoacetate (B1235776) derivative | Urea (B33335) | Acidic conditions | Biginelli-type reaction precursor. |
This table presents conceptual cyclocondensation strategies for the formation of the 4(1H)-pyrimidinone core.
Multi-Component Reactions for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. The Biginelli reaction and its variations are prominent MCRs for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones (B12756618).
While a direct one-pot synthesis of 4(1H)-pyrimidinone, 5-hydroxy-2-methyl- via a classical Biginelli reaction is not straightforward due to the required 5-hydroxy substitution, modifications of this reaction can be envisioned. This might involve using a protected α-hydroxy-β-ketoester as one of the components. The general scheme for a Biginelli-type reaction involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea. The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps.
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea Derivative | Catalyst | Product Type |
| Formaldehyde | Ethyl 2-hydroxyacetoacetate | Urea | Lewis or Brønsted Acid | Dihydropyrimidinone precursor |
| Acetaldehyde | Protected α-hydroxy-β-ketoester | Thiourea | Various | Dihydropyrimidinethione precursor |
This table illustrates the components of a potential multi-component reaction for the synthesis of a precursor to 4(1H)-pyrimidinone, 5-hydroxy-2-methyl-.
Functionalization Strategies for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
An alternative to de novo synthesis is the functionalization of a pre-synthesized pyrimidinone core. This approach can offer better control over the regiochemistry of substitution.
Regioselective Hydroxylation and Methylation Approaches
The introduction of the 5-hydroxy and 2-methyl groups onto a pyrimidinone scaffold can be achieved through regioselective reactions. For instance, starting with a 2-methyl-4(1H)-pyrimidinone, a regioselective hydroxylation at the C5 position would be required. This can be a challenging transformation and may involve electrophilic hydroxylation reagents or multi-step sequences involving halogenation followed by nucleophilic substitution.
Conversely, starting with a 5-hydroxy-4(1H)-pyrimidinone, a selective methylation at the C2 position would be necessary. This could potentially be achieved through radical methylation or by activating the C2 position for nucleophilic attack by a methylating agent. The regioselectivity of these reactions is paramount and often dictated by the electronic properties of the pyrimidinone ring and the directing effects of existing substituents.
Post-Synthetic Modification of Pyrimidinone Precursors
This strategy involves the synthesis of a pyrimidinone precursor that is subsequently modified to introduce the desired functional groups. For example, a pyrimidinone with a functional group at the C5 position that can be readily converted to a hydroxyl group, such as an amino or a methoxy (B1213986) group, could be synthesized first. The conversion of an amino group to a hydroxyl group can be achieved via diazotization followed by hydrolysis. A methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide.
Similarly, a precursor with a functionalizable group at the C2 position, such as a halogen or a thioether, can be used to introduce the methyl group through cross-coupling reactions or nucleophilic substitution.
Green Chemistry Principles in 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- Synthesis
The application of green chemistry principles to the synthesis of pyrimidinone derivatives is an area of active research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
In the context of 4(1H)-pyrimidinone, 5-hydroxy-2-methyl- synthesis, green approaches could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents.
Catalysis: Employing reusable solid acid or base catalysts to replace stoichiometric and often corrosive reagents.
Microwave and Ultrasound-Assisted Synthesis: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times.
Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste.
| Green Chemistry Principle | Application in Pyrimidinone Synthesis |
| Waste Prevention | One-pot multi-component reactions. |
| Atom Economy | High atom efficiency in cyclocondensation reactions. |
| Less Hazardous Chemical Synthesis | Use of non-toxic catalysts and reagents. |
| Designing Safer Chemicals | The final product itself may have beneficial biological properties. |
| Safer Solvents and Auxiliaries | Use of water or solvent-free conditions. |
| Design for Energy Efficiency | Microwave or ultrasound-assisted reactions. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials. |
| Reduce Derivatives | Avoiding protecting group chemistry through regioselective synthesis. |
| Catalysis | Use of recyclable solid catalysts. |
This table summarizes the application of green chemistry principles to the synthesis of pyrimidinone derivatives.
Based on the information available from the provided search results, it is not possible to construct a scientifically accurate article on the specific chemical compound “4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-” that strictly adheres to the requested outline.
The search results contain general information on the synthesis of pyrimidinone derivatives, particularly dihydropyrimidinones via the Biginelli reaction, and discuss various catalytic and solvent conditions for these broader classes of compounds. Furthermore, literature on chemo-enzymatic and biocatalytic pathways focuses on other types of molecules, such as nucleosides or furan (B31954) derivatives, not the specific target compound.
One result provides a general synthetic scheme for a 5-hydroxypyrimidinone core structure that could theoretically be adapted to produce "4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-". However, this source does not provide the specific details required for the outlined sections, such as catalyst development for sustainable synthesis, examples of solvent-free or aqueous medium syntheses, or any chemo-enzymatic or biocatalytic pathways for this particular molecule.
Therefore, generating the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection is not feasible with the currently available information. Fulfilling the request would require making unsubstantiated extrapolations from general procedures, which would violate the core instruction for scientific accuracy.
Chemical Reactivity and Reaction Mechanisms of 4 1h Pyrimidinone, 5 Hydroxy 2 Methyl
Tautomerism and Isomeric Equilibria in 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- Systems
The structure of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- allows for several potential tautomeric forms due to the migration of protons, a phenomenon known as prototropy. wikipedia.org The most significant equilibrium is the keto-enol tautomerism involving the C4-carbonyl and the C5-hydroxyl groups. libretexts.orgmasterorganicchemistry.com
For 4-hydroxypyrimidine (B43898) systems, there is a well-established preference for the keto form, i.e., the 4(1H)-pyrimidinone or 4(3H)-pyrimidinone tautomers, over the aromatic 4-hydroxypyrimidine form. researchgate.netchemicalbook.com This shift in equilibrium, compared to simpler systems like 2-hydroxypyridine (B17775) where the hydroxy form is favored, is attributed to the introduction of the second nitrogen atom into the ring. nih.gov Computational and experimental studies have confirmed that the pyrimidin-4-one form is generally more stable. researchgate.netnih.gov
In the specific case of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, the primary tautomeric equilibria involve the following forms:
Keto Forms: The compound predominantly exists in its keto, or pyrimidinone, forms. Due to the N1 and N3 atoms, two major keto tautomers are possible: the 4(1H)-pyrimidinone and the 4(3H)-pyrimidinone. The relative stability and population of these tautomers can be influenced by substitution patterns and the medium (solvent, solid state). researchgate.netnih.gov
Enol and Zwitterionic Forms: The presence of the 5-hydroxy group introduces further possibilities, including an enol-like form (a pyrimidine-4,5-diol) and zwitterionic species. However, the pyrimidinone structures are generally the most stable and favored at equilibrium. libretexts.orglibretexts.org
Table 1: Predominant Tautomeric Forms of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
| Tautomer Name | Structural Class | Key Features | Predominance |
| 5-hydroxy-2-methyl-4(1H)-pyrimidinone | Keto Form | Hydrogen on N1; C4=O group | High |
| 5-hydroxy-2-methyl-4(3H)-pyrimidinone | Keto Form | Hydrogen on N3; C4=O group | High |
| 2-methylpyrimidine-4,5-diol | Enol Form | Aromatic ring; OH at C4 and C5 | Low |
Electrophilic Aromatic Substitution Reactions on the Pyrimidinone Ring
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution. However, the reactivity is modulated by the substituents on the ring. The 5-hydroxy group is a strongly activating, ortho-, para-directing group, while the 2-methyl group is weakly activating.
Despite the activating nature of the hydroxyl and methyl groups, electrophilic substitution on the pyrimidinone ring remains challenging. The C6 position is the most likely site for such a reaction, being ortho to the activating 5-hydroxy group.
Halogenation: Direct halogenation of the pyrimidinone ring can be achieved under specific conditions. For instance, related pyrimidinone systems have been halogenated using N-halosuccinimides. clockss.orgresearchgate.net The bromination of 2(1H)-pyrimidinone has been shown to proceed through a mechanism involving the rapid formation of a 5-bromo-4,6-dihydroxy-hexahydro intermediate, which then undergoes slow acid-catalyzed conversion to the 5-bromopyrimidinone. researchgate.net This suggests an addition-elimination pathway rather than a direct substitution.
Nitration and Sulfonation: Specific data on the nitration or sulfonation of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is limited. Generally, such reactions require harsh conditions for electron-deficient heterocycles and may result in low yields or degradation of the starting material.
In some bicyclic systems containing a pyrimidinone ring fused to another heterocycle, electrophilic substitution occurs preferentially on the more electron-rich ring. For example, in a 5-hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole, electrophilic attack occurs exclusively at the C4 atom of the pyrazole (B372694) ring. researchgate.net
Nucleophilic Additions and Substitutions at the Pyrimidinone Core
The electron-deficient nature of the pyrimidinone ring makes it susceptible to nucleophilic attack. quimicaorganica.org The carbonyl group at C4 and the nitrogen atoms withdraw electron density, activating the ring carbons (particularly C2 and C6) towards nucleophiles.
Nucleophilic Addition: Strong nucleophiles can add to the C=N or C=C double bonds of the pyrimidine ring. For example, hydride reagents like lithium aluminum hydride can reduce the pyrimidine ring, leading to dihydropyrimidine (B8664642) derivatives. researchgate.net In related 5-nitrouracil (B18501) systems, nucleophiles like the cyanide ion add to the C6 position to form stable 5,6-dihydrouracil adducts. rsc.org
Nucleophilic Substitution: While the 5-hydroxy group is not a good leaving group, nucleophilic substitution can occur if a suitable leaving group is present at another position on the ring. A common strategy in pyrimidine chemistry involves the introduction of a halogen or a methylthio group, which can then be displaced by various nucleophiles. nih.gov For example, a 2-methylthio group on a pyrimidinone can be displaced by hydrazine. nih.gov
O-Alkylation: The oxygen of the 5-hydroxy group or the carbonyl oxygen can act as a nucleophile. However, direct O-alkylation of the hydroxyl group can compete with N-alkylation at the ring nitrogens. Selective O-alkylation of pyrimidin-2(1H)-ones has been achieved using specific alkylating agents and conditions, often furnishing a mixture of N- and O-alkylated products. acs.orgnih.gov
Oxidation-Reduction Chemistry of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
The redox chemistry of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is influenced by both the pyrimidinone core and the 5-hydroxy substituent.
Oxidation: The term oxidation refers to the loss of electrons or an increase in oxidation state, which can also be defined as the addition of oxygen or the removal of hydrogen. libretexts.org The 5-hydroxy group makes the pyrimidine ring susceptible to oxidation. Studies on related 5-hydroxypyrimidine (B18772) nucleosides show that oxidation can lead to the formation of intermediates like dialuric and isodialuric acids, followed by ring contraction to form hydantoin (B18101) derivatives. nih.gov This indicates that strong oxidizing conditions may lead to the degradation of the pyrimidine ring of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-.
Reduction: Reduction is the gain of electrons or a decrease in oxidation state. libretexts.org The pyrimidinone ring can be reduced by complex metal hydrides. The reduction of pyrimidin-2(1H)-ones with sodium borohydride (B1222165) (NaBH₄) can yield dihydro- and tetrahydropyrimidinones. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) have been used to reduce pyrimidine-5-carboxylates, resulting in the reduction of the pyrimidine ring itself to a dihydropyrimidine derivative, rather than just the carboxylate group. researchgate.net The regioselectivity of the reduction depends on the substituents and reaction conditions. rsc.org
Table 2: Summary of Redox Reactions
| Reaction Type | Reagent Class | Potential Products |
| Oxidation | Strong Oxidants (e.g., Br₂) | Ring-opened or ring-contracted products (e.g., hydantoin-like structures) nih.gov |
| Reduction | Metal Hydrides (e.g., NaBH₄, LiAlH₄) | Dihydropyrimidinones, Tetrahydropyrimidinones researchgate.netrsc.org |
Radical Reactions Involving 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
The compound can participate in radical reactions, particularly with highly reactive species like the hydroxyl radical (•OH). Research on structurally similar compounds, such as 2-amino-4-hydroxy-6-methyl pyrimidine (AHMP) and 4,6-dihydroxy-2-methyl pyrimidine (DHMP), provides insight into these mechanisms. researchgate.net
The reaction of hydroxyl radicals with these pyrimidines proceeds via the addition of the radical to the C5=C6 double bond. researchgate.net For 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, the •OH radical is expected to add selectively to the C5 or C6 position.
Formation of Radical Adducts: The initial step is the formation of a non-oxidizing C6-yl-C5-OH radical adduct. researchgate.net
Conversion and Dehydration: This initially formed adduct can undergo a base-catalyzed conversion, via a dehydration reaction, into an oxidizing C5-yl-C6-OH adduct. This transformation is observed in pyrimidines that have a keto (or hydroxy) group at the C4 position. researchgate.net
Product Formation: The final products are formed through disproportionation and dimerization reactions of the resulting radical intermediates. Analysis of the end products for related compounds has identified various glycolic and dimeric products. researchgate.net
The presence of the 5-hydroxy group likely enhances the reactivity towards radicals and influences the stability and subsequent reaction pathways of the radical adducts formed.
Advanced Spectroscopic and Crystallographic Investigations of 4 1h Pyrimidinone, 5 Hydroxy 2 Methyl
High-Resolution NMR Spectroscopy for Conformational and Tautomeric Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- in solution. It provides critical information on proton and carbon environments, which is essential for analyzing its stable tautomeric forms.
Like other hydroxypyrimidines, this compound can theoretically exist in several tautomeric forms due to proton migration, primarily the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. The equilibrium between these forms is influenced by the solvent, temperature, and pH. In solution, 4-hydroxypyrimidines are known to undergo keto-enol tautomerization, often favoring the pyrimidinone forms.
While specific experimental NMR data for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is not extensively published, analysis of related pyrimidine (B1678525) derivatives allows for the prediction of its spectral characteristics. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the ring proton, and the exchangeable protons of the N-H and O-H groups. The chemical shift of the C6-H proton would be a key indicator of the electronic environment of the ring. The methyl group at the C2 position would likely appear as a singlet in the upfield region.
¹³C NMR spectroscopy would complement the proton data, with characteristic chemical shifts for the carbonyl carbon (C4), the hydroxyl-bearing carbon (C5), and the other ring carbons (C2 and C6). The precise chemical shifts help in confirming the dominant tautomeric form present in solution. For instance, the chemical shift of C4 would differ significantly between the keto form (where it is a carbonyl carbon) and the enol form (where it is an oxygen-bearing aromatic carbon).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- (based on analogous compounds)
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| CH₃ | ¹H | 2.2 - 2.6 | Singlet |
| C6-H | ¹H | 7.5 - 8.0 | Singlet |
| N1-H | ¹H | 10.0 - 12.0 | Broad Singlet |
| O-H | ¹H | 9.0 - 11.0 | Broad Singlet |
| C2 | ¹³C | 150 - 155 | - |
| C4 | ¹³C | 160 - 165 | - |
| C5 | ¹³C | 140 - 145 | - |
| C6 | ¹³C | 125 - 130 | - |
| CH₃ | ¹³C | 18 - 22 | - |
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and intermolecular forces, particularly hydrogen bonding, within 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-.
The FT-IR and Raman spectra are expected to be rich with characteristic absorption bands corresponding to the vibrations of its constituent bonds. The presence of both a hydroxyl (-OH) group and a secondary amine (N-H) group, along with a carbonyl (C=O) group, makes hydrogen bonding a dominant factor in its vibrational characteristics.
In the solid state, strong intermolecular hydrogen bonds of the N-H···O and O-H···O types are anticipated. These interactions would cause a significant broadening and shifting of the N-H and O-H stretching vibration bands to lower wavenumbers (typically in the 3400-2800 cm⁻¹ region) in the FT-IR spectrum. The C=O stretching vibration, expected around 1700-1650 cm⁻¹, would also be shifted to a lower frequency due to its participation as a hydrogen bond acceptor.
Other key vibrational modes include C-H stretching of the methyl group and the aromatic ring, C=C and C=N ring stretching vibrations, and various in-plane and out-of-plane bending vibrations. Computational studies on similar pyrimidinone structures have aided in the precise assignment of these vibrational modes. nih.gov
Table 2: Expected Vibrational Frequencies for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | -OH | 3400 - 3200 (Broad) | Involved in H-bonding |
| N-H Stretch | -NH- | 3300 - 3100 (Broad) | Involved in H-bonding |
| C-H Stretch (Methyl) | -CH₃ | 2980 - 2920 | Asymmetric and symmetric |
| C=O Stretch | -C=O | 1680 - 1640 | Lowered by H-bonding and conjugation |
| C=C / C=N Ring Stretch | Pyrimidine Ring | 1600 - 1450 | Multiple bands expected |
| O-H Bend | -OH | 1420 - 1330 | In-plane bending |
| C-O Stretch | Ar-OH | 1260 - 1180 | - |
X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is not publicly available, data from closely related pyrimidinone and pyridinone structures provide a robust model for its expected solid-state packing and intermolecular interactions. researchgate.net
It is highly probable that the compound crystallizes in a centrosymmetric space group. The planar pyrimidinone rings are likely to form extensive networks of hydrogen bonds. The N1-H group and the C5-OH group can both act as hydrogen bond donors, while the C4=O oxygen and the N3 nitrogen atom can act as acceptors. This would lead to the formation of robust synthons, such as dimers linked by N-H···O hydrogen bonds, which are a common feature in pyrimidinone crystal structures.
Furthermore, the C5-OH group can participate in O-H···O or O-H···N hydrogen bonds, creating chains or layered structures. In addition to hydrogen bonding, π–π stacking interactions between the aromatic pyrimidinone rings are also expected to play a crucial role in stabilizing the crystal lattice. These interactions typically occur with an inter-planar distance of 3.3–3.8 Å.
Table 3: Predicted Crystallographic Parameters and Interactions (based on analogous structures)
| Parameter / Interaction | Expected Observation |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Primary H-Bond Motif | N-H···O hydrogen-bonded dimers |
| Secondary H-Bond Motif | O-H···O or O-H···N chains/sheets |
| H-Bond Distance (D···A) | 2.7 - 3.0 Å |
| π–π Stacking | Present between pyrimidinone rings |
| Stacking Distance | 3.3 - 3.8 Å |
Mass Spectrometry Techniques for Mechanistic Studies and Metabolite Identification (Non-Clinical)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In a non-clinical context, high-resolution mass spectrometry can be used to study reaction mechanisms and identify transformation products.
For 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- (Molecular Weight: 126.11 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 126. The fragmentation of this molecular ion would provide valuable structural information. Based on the fragmentation of related pyrimidinones (B12756618), such as 6-methyl-4(1H)-pyrimidinone, several characteristic fragmentation pathways can be proposed. nist.govcore.ac.uk
A primary fragmentation route for pyrimidinones involves the loss of carbon monoxide (CO, 28 Da) from the keto form, leading to a fragment ion at m/z 98. Another common pathway is the retro-Diels-Alder reaction or cleavage of the ring, leading to the loss of hydrogen cyanide (HCN, 27 Da) or related fragments.
The substituents also direct fragmentation. Loss of a methyl radical (·CH₃, 15 Da) from the molecular ion could occur, though it is less common for aromatic methyl groups. A more likely fragmentation involving the methyl group would be the loss of H₂CN, following ring cleavage. The hydroxyl group can lead to the loss of a hydroxyl radical (·OH, 17 Da) or water (H₂O, 18 Da) if a suitable hydrogen is available for rearrangement.
Table 4: Proposed Mass Spectrometry Fragmentation for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 126 | [M]⁺˙ | - |
| 111 | [M - CH₃]⁺ | ·CH₃ |
| 98 | [M - CO]⁺˙ | CO |
| 99 | [M - HCN]⁺˙ | HCN |
| 82 | [M - CO - H₂O]⁺˙ | CO, H₂O |
| 69 | [M - CO - HCN]⁺ | CO, HCN |
These advanced analytical methods, when applied in concert, provide a comprehensive understanding of the chemical nature of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, from its tautomeric preferences in solution to its intricate supramolecular architecture in the solid state and its fragmentation behavior in the gas phase.
Theoretical and Computational Chemistry of 4 1h Pyrimidinone, 5 Hydroxy 2 Methyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-. These calculations provide a detailed picture of the molecule's quantum mechanical properties.
Density Functional Theory (DFT) Studies on Tautomeric Forms and Reaction Pathways
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the tautomerism of molecules like 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-. Tautomers are isomers of a compound that readily interconvert, and this molecule can exist in several tautomeric forms due to the presence of hydroxyl and carbonyl groups.
Theoretical studies on analogous heterocyclic systems, such as 4-hydroxyquinoline, have demonstrated that the relative stability of tautomers can be significantly influenced by the surrounding environment. scirp.orgresearchgate.net For 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, at least two principal tautomeric forms are expected: the keto-enol form and a diketo form. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the optimized geometries and relative energies of these tautomers in both the gas phase and in various solvents, which are modeled using approaches like the Polarized Continuum Model (PCM). scirp.orgresearchgate.net
The results of such studies on related pyrimidine (B1678525) derivatives indicate that while one tautomer may be more stable in the gas phase, the presence of a solvent can shift the equilibrium towards a different tautomeric form. nih.gov For instance, in aqueous media, the form with greater potential for hydrogen bonding with water molecules is often favored. nih.gov
DFT is also employed to map out potential reaction pathways for the molecule. By calculating the energies of transition states and intermediates, researchers can predict the feasibility and kinetics of various chemical transformations. This information is crucial for understanding the molecule's reactivity and potential synthetic routes.
Table 1: Hypothetical Relative Energies of Tautomers of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- Calculated by DFT
| Tautomeric Form | Gas Phase (Relative Energy, kcal/mol) | Aqueous Solution (Relative Energy, kcal/mol) |
| 5-hydroxy-2-methyl-4(1H)-pyrimidinone (Keto-enol) | 0.00 (Reference) | 1.52 |
| 2-methyl-1H-pyrimidine-4,5(3H,6H)-dione (Diketo) | 2.78 | 0.00 (Reference) |
Note: This table is illustrative and based on general principles observed in related heterocyclic systems. Actual values would require specific DFT calculations for this molecule.
Ab Initio Calculations for Molecular Orbital Analysis (HOMO/LUMO)
Ab initio quantum chemistry methods are based on first principles without the inclusion of experimental data. These methods are used for detailed molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier molecular orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap generally implies a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrimidinone derivatives, the distribution of the HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com The HOMO is often localized on the more electron-rich parts of the molecule, indicating regions susceptible to electrophilic attack, while the LUMO is typically found on electron-deficient areas, which are prone to nucleophilic attack. mdpi.com
Computational studies on related compounds have shown that the HOMO and LUMO are generally of π-symmetry, distributed across the aromatic ring system. nih.gov The specific energies and distributions for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- would be determined by its unique substitution pattern.
Table 2: Representative Frontier Molecular Orbital Energies for a Pyrimidinone Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.65 |
Note: This table provides example values to illustrate the concept. The actual values for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- would need to be calculated.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, MD simulations are particularly valuable for understanding how solvents influence its behavior and for exploring its conformational flexibility.
The interaction between a solute and solvent can significantly affect the solute's properties and reactivity. MD simulations can model the explicit interactions between the pyrimidinone derivative and surrounding solvent molecules, such as water or organic solvents. researchgate.net These simulations can reveal the structure of the solvation shell, the nature of hydrogen bonding between the solute and solvent, and the energetic contributions of these interactions. researchgate.net Studies on other organic molecules have shown that solvent can influence crystal morphology and the relative stability of different conformers. bohrium.com
Furthermore, MD simulations can explore the conformational landscape of the molecule. While the pyrimidinone ring is relatively rigid, substituents like the methyl group can rotate. MD simulations can track these movements over time, providing insights into the molecule's flexibility and the preferred conformations in different environments.
In Silico Modeling of Molecular Interactions (Excluding Clinical Targets)
In silico modeling encompasses a variety of computational techniques to study the interactions between molecules. Molecular docking is a prominent method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule like a protein.
For 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, molecular docking can be used to explore its potential interactions with a wide range of biological macromolecules, providing insights into its general bioactivity. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov
For example, in a hypothetical docking study, the hydroxyl and carbonyl groups of the pyrimidinone ring could act as hydrogen bond donors and acceptors, while the methyl group and the aromatic ring could participate in hydrophobic and π-stacking interactions. The results of such simulations are often expressed as a binding affinity or docking score, which provides an estimate of the strength of the interaction.
QSAR Studies for Structural Modification and Activity Prediction (Non-Clinical, General Biological Relevance)
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For derivatives of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, QSAR models can be developed to predict their general biological relevance based on calculated molecular descriptors.
These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. By correlating these descriptors with experimentally determined activities (e.g., enzyme inhibition, antioxidant capacity) for a set of related pyrimidinone compounds, a mathematical model can be constructed. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of molecules with potentially enhanced or specific biological effects. nih.gov QSAR studies on dihydropyrimidinone derivatives have demonstrated the utility of this approach in identifying key structural features that influence their activity. acs.org
Biological and Biochemical Research Implications of 4 1h Pyrimidinone, 5 Hydroxy 2 Methyl
Role in Enzymatic Inhibition and Activation Mechanisms (In Vitro Studies)
The 4(1H)-pyrimidinone scaffold is a key structural feature in numerous compounds designed as potent and selective enzyme inhibitors. In vitro studies have demonstrated that derivatives of this class can interact with the active sites of various enzymes, leading to either inhibition or, less commonly, activation.
One significant area of research is the inhibition of urease. A study on a series of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones found that the majority of the synthesized compounds exhibited more potent urease inhibitory activity than the standard inhibitor, thiourea. nih.gov The most active compounds displayed IC50 values in the low micromolar range, indicating a strong interaction with the enzyme. nih.gov Molecular modeling suggested that these compounds effectively bind within the active site of the urease enzyme. nih.gov
Another class of enzymes targeted by pyrimidinone derivatives is the adenylyl cyclases (AC). Researchers identified a pyrazolylpyrimidinone scaffold with the ability to selectively inhibit Ca2+/calmodulin-stimulated adenylyl cyclase 1 (AC1), an emerging target for chronic pain, while showing selectivity against the related isoform AC8. nih.gov Structure-activity relationship studies led to the development of analogues with IC50 values as low as 0.25 μM in cellular assays. nih.gov
Furthermore, the dihydroxypyrimidine (DHP) scaffold, closely related to the subject compound, is a well-established metal-chelating pharmacophore in antiviral drug discovery. This scaffold is central to inhibitors of viral metalloenzymes such as HIV-1 integrase and hepatitis C virus (HCV) NS5B polymerase. nih.gov Building on this, researchers have synthesized and tested 4,5-dihydroxypyrimidine derivatives as potential inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, another metalloenzyme. nih.gov
| Enzyme Target | Pyrimidinone Derivative Class | Observed Effect | Potency (Example IC50) |
|---|---|---|---|
| Urease | 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones | Inhibition | 3.70 ± 0.5 µM |
| Adenylyl Cyclase 1 (AC1) | Pyrazolylpyrimidinones | Selective Inhibition | 0.25 µM (Cellular IC50) |
| Viral Metalloenzymes (e.g., HIV-1 Integrase, HCMV pUL89) | 4,5-Dihydroxypyrimidines (DHPs) | Inhibition | Varies with derivative |
Interactions with Biomolecules: Proteins, Nucleic Acids, and Lipids (Molecular Level)
The biological effects of pyrimidinone derivatives stem from their direct molecular interactions with biomolecules. The functional groups on the pyrimidinone ring, such as hydroxyl, methyl, and carbonyl groups, are capable of forming various non-covalent bonds—including hydrogen bonds, hydrophobic interactions, and van der Waals forces—with proteins and nucleic acids.
The enzymatic inhibition detailed previously is a direct consequence of high-affinity interactions with proteins. For instance, the dihydroxypyrimidine scaffold acts as a metal-chelating agent, coordinating with metal ions in the active sites of metalloenzymes, which is a highly specific molecular interaction. nih.gov In other cases, such as with urease inhibitors, molecular modeling has confirmed that the pyrimidinone derivatives fit into the enzyme's active site, interacting with key amino acid residues. nih.gov
Some pyrimidinone-containing natural products are known to interfere with protein-protein interactions. Marine alkaloids like Batzelladine A and B, which feature a dihydropyrimidinone (DHPM) core, are thought to inhibit the binding of the HIV viral envelope protein gp120 to the CD4 receptor on host cells. mdpi.com This interaction is crucial for viral entry, and its disruption represents a key antiviral mechanism.
While direct studies on the interaction of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- with nucleic acids and lipids are not prominent, the pyrimidine (B1678525) ring is a fundamental component of nucleobases (cytosine, thymine, uracil). Therefore, it is plausible that pyrimidinone derivatives could intercalate into or bind to the grooves of DNA or RNA, although this remains an area for further investigation.
Cellular Uptake and Metabolism Studies (Non-Clinical, Mechanistic)
Mechanistic, non-clinical research specifically detailing the cellular uptake and metabolic fate of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is not extensively documented in the available scientific literature. Understanding how this compound enters cells and how it is biochemically transformed is critical for interpreting its biological activity. For heterocyclic compounds in general, cellular entry can occur via passive diffusion or through specific transporter proteins, depending on the molecule's physicochemical properties such as lipophilicity, size, and charge distribution. The metabolic pathways for pyrimidine-like structures often involve Phase I reactions (such as oxidation, reduction, and hydrolysis) and Phase II reactions (conjugation with molecules like glucuronic acid or sulfate) to increase water solubility and facilitate excretion. However, without specific experimental data, the precise mechanisms for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- remain speculative and represent a gap in the current knowledge base.
Modulation of Signal Transduction Pathways (In Vitro, Mechanistic)
By interacting with key cellular proteins, pyrimidinone derivatives can modulate intracellular signal transduction pathways. A clear example is the inhibition of adenylyl cyclase 1 (AC1) by pyrazolylpyrimidinone compounds. nih.gov AC1 is a crucial enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov The second messenger cAMP activates protein kinase A (PKA) and other effectors, playing a significant role in neuronal sensitization and chronic pain signaling. By inhibiting AC1, these pyrimidinone derivatives can decrease intracellular cAMP levels, thereby downregulating this signaling cascade and producing an analgesic effect. nih.gov
Additionally, the reported immunomodulatory properties of certain 5-hydroxymethylpyrimidine derivatives suggest an interaction with signaling pathways that control immune cell function and cytokine production. nih.gov Although the precise molecular targets were not specified, such effects are typically mediated through the modulation of kinase cascades, transcription factor activity, or other key signaling nodes within immune cells.
Antimicrobial and Antiviral Activity Research (In Vitro, Mechanistic)
The pyrimidinone scaffold is a prominent feature in compounds with significant in vitro antimicrobial and antiviral activity. A wide array of derivatives has been synthesized and tested against diverse panels of pathogens, often demonstrating potent and selective effects.
Antiviral Activity: Research has shown that pyrimidinone derivatives are active against both RNA and DNA viruses. In one study, mono- and bis-morpholinomethyl derivatives of tetrahydro-2(1H)-pyrimidinone demonstrated distinct activity against the Fowl Plague Virus (an orthomyxovirus), inhibiting the infectious virus yield by 87.5-99.6%. nih.gov Two of these compounds also showed a profound inhibitory effect on the reproduction of Semliki Forest Virus (an alphavirus), with an inhibition of over 99.9%. nih.gov Other studies have identified pyrrolo[2,3-d]pyrimidine derivatives active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov More recently, pyrimido[4,5-d]pyrimidine (B13093195) compounds have shown promising efficacy against human coronavirus 229E (HCoV-229E). mdpi.com
Antimicrobial Activity: The pyrimidinone core is also effective against bacterial and fungal pathogens. A series of novel pyrimidinone Schiff bases exhibited notable antibacterial potency against Klebsiella, Staphylococcus aureus, and Escherichia coli, with some compounds showing IC50 values in the low mg/mL range. nih.gov Similarly, a comprehensive study of new pyrimidine and pyrimidopyrimidine derivatives found several compounds with excellent antimicrobial activities against Gram-positive bacteria (S. aureus and Bacillus subtilis), a Gram-negative bacterium (E. coli), and fungi (Candida albicans and Aspergillus flavus). nih.gov
| Activity Type | Derivative Class | Target Pathogen | Observed Effect / Potency |
|---|---|---|---|
| Antiviral | Tetrahydro-2(1H)-pyrimidinones | Fowl Plague Virus | 87.5-99.6% inhibition of virus yield |
| Antiviral | 1-Morpholinomethyl-THPT | Semliki Forest Virus | >99.9% inhibition of virus yield |
| Antiviral | 4-Amino-5-halopyrrolo[2,3-d]pyrimidines | HCMV, HSV-1 | >5 log reduction in virus titer |
| Antiviral | Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | EC50 = 4.0 µM |
| Antibacterial | Pyrimidinone Schiff Bases | Klebsiella | IC50 = 1.1 ± 12 mg/mL |
| Antibacterial | Pyrimidopyrimidines | Staphylococcus aureus | Excellent Activity (MIC comparable to Ampicillin) |
| Antifungal | Pyrimidopyrimidines | Candida albicans | Excellent Activity (MIC comparable to Clotrimazole) |
Role in Natural Product Synthesis or Degradation Pathways
The 4(1H)-pyrimidinone core and its reduced form, the dihydropyrimidinone (DHPM) ring, are recognized as important structural motifs present in various natural products. Their incorporation into these molecules is a testament to their evolutionary selection as stable and biologically relevant scaffolds. For example, a number of marine alkaloids, including batzelladines and crambescidins, which possess antiviral and cytotoxic properties, feature the DHPM unit as a core component of their complex structures. mdpi.com
From a synthetic perspective, the pyrimidinone framework serves as a crucial building block in medicinal chemistry and drug discovery. The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a classic and efficient method for constructing the 3,4-dihydropyrimidin-2(1H)-one scaffold. mdpi.comnih.gov This reaction allows for the rapid generation of molecular diversity, creating large libraries of pyrimidinone derivatives for biological screening. nih.gov Modern synthetic chemistry has also developed more specialized routes, such as the synthesis of the 5-hydroxypyrimidinone core via a Michael addition between an amidoxime (B1450833) and dimethylacetylenedicarboxylate, followed by a Claisen rearrangement. nih.gov These synthetic strategies underscore the role of the pyrimidinone structure not as a product of a natural degradation pathway, but as a foundational element for constructing novel, biologically active molecules.
Applications of 4 1h Pyrimidinone, 5 Hydroxy 2 Methyl in Chemical and Materials Science
As a Versatile Synthon in Heterocyclic Chemistry
The 4(1H)-pyrimidinone, 5-hydroxy-2-methyl- scaffold is a valuable starting material, or synthon, for the construction of more complex heterocyclic systems. The presence of multiple reactive sites—the hydroxyl group, the N-H proton, the carbonyl group, and the methyl group—allows for a wide range of chemical modifications. Researchers have exploited this reactivity to synthesize a variety of fused and substituted pyrimidine (B1678525) derivatives.
The cyclocondensation reaction is a common strategy for building pyrimidinone rings from simpler acyclic precursors. asianpubs.org For instance, derivatives can be prepared through the reaction of compounds like asparagine with various aldehydes. asianpubs.org A foundational method for creating related dihydropyrimidinone structures is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335). researchgate.netacs.org
Once the core is formed, the functional groups of 5-hydroxy-2-methyl-4(1H)-pyrimidinone can be further manipulated. The hydroxyl group, for example, can be alkylated or acylated to introduce new functionalities. The pyrimidinone ring itself can undergo reactions to build fused heterocyclic systems. For example, reduction of related pyrimidine carboxylic acids and their esters has been used to obtain 5-hydroxymethylpyrimidines, which exhibit interesting biological properties. nih.gov The versatility of the pyrimidinone core is demonstrated by its use in scaffold-hopping techniques during drug discovery, where it can be modified or fused with other rings (such as furan (B31954), pyrazole (B372694), or thiophene) to create new chemical entities with tailored properties. qub.ac.uknih.gov
Table 1: Selected Synthetic Transformations of the Pyrimidinone Scaffold
| Reaction Type | Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|
| Cyclocondensation (Biginelli-type) | Aldehyde, β-Ketoester, Urea/Thiourea, Acid catalyst | Dihydropyrimidinone derivatives | researchgate.netacs.org |
| Reduction of Ester/Acid | LiAlH₄ in THF | 5-Hydroxymethylpyrimidine derivatives | nih.govmdpi.com |
| Epoxide Ring Opening | Epoxide, Cs₂CO₃ in DMF | N-alkylated pyrimidinone derivatives | qub.ac.uk |
| Ullmann Coupling | Aryl iodide, CuI, L-proline | N-arylated pyrimidinone derivatives | nih.gov |
Ligand Design in Coordination Chemistry and Catalysis
The arrangement of the 5-hydroxy and 4-keto groups in the 4(1H)-pyrimidinone, 5-hydroxy-2-methyl- structure creates an ideal bidentate chelation site for metal ions. This ability to form stable five- or six-membered rings upon coordination makes the molecule an excellent ligand in coordination chemistry. The "hard" oxygen donor atoms preferentially bind to hard or borderline metal ions, such as those from the alkali earth, first-row transition metals, and lanthanide series.
This coordination ability is pivotal for designing novel catalysts. For example, ruthenium and osmium complexes of allomaltol, a structurally similar pyranone, have been shown to be effective catalysts for the hydration of chloroacetonitriles. nih.gov This suggests that metal complexes of 5-hydroxy-2-methyl-4(1H)-pyrimidinone could also exhibit catalytic activity for various organic transformations, including oxidation, reduction, and cross-coupling reactions. The pyrimidinone scaffold allows for fine-tuning of the electronic and steric properties of the resulting metal complex by modifying substituents on the ring, thereby influencing the catalyst's activity and selectivity. nih.gov
The development of pyrimidinone-based compounds as inhibitors for metalloenzymes further underscores their importance as ligands. qub.ac.uk In such applications, the pyrimidinone core acts as a scaffold that presents the metal-binding groups in a precise orientation to interact with the metal ion in the enzyme's active site.
Table 2: Potential Applications of Metal Complexes with Pyrimidinone Ligands
| Metal Ion | Potential Application | Basis of Application |
|---|---|---|
| Fe(III), Al(III) | Chelation Therapy | Strong binding to hard metal ions. |
| Ru(II), Os(II) | Homogeneous Catalysis (e.g., hydration) | Formation of catalytically active species. nih.gov |
| Cu(II), Zn(II) | Enzyme Inhibition / Biomimetic Catalysis | Coordination to active sites of metalloenzymes. qub.ac.uk |
| Eu(III), Tb(III) | Luminescent Probes | Antenna effect, where the ligand absorbs and transfers energy to the lanthanide ion. |
Integration into Polymer Science and Advanced Materials
The ability of pyrimidinone derivatives to form strong and specific hydrogen bonds has been harnessed in polymer science to create advanced "supramolecular" polymers. These materials derive their polymeric properties from non-covalent interactions rather than covalent bonds along the polymer backbone. A prominent example is the use of 2-ureido-4[1H]-pyrimidinone (UPy), a related derivative that forms highly stable dimers through a self-complementary array of four hydrogen bonds. researchgate.netsid.ir
By functionalizing the ends of short polymer chains, such as poly(tetrahydrofuran) (PTHF), with UPy units, scientists have created materials that behave like high-molecular-weight polymers at room temperature but can be processed like low-viscosity liquids at elevated temperatures. researchgate.netsid.ir This reversible nature is a key feature of supramolecular polymers. The PTHF, which is a waxy material on its own, is transformed into a robust thermoplastic elastomer upon functionalization with UPy end groups. researchgate.net The rheological properties of these materials are highly temperature-dependent; the viscosity drops sharply above a certain temperature (e.g., 80°C), indicating the dissociation of the hydrogen-bonded dimers. researchgate.netsid.ir This allows for easier processing compared to conventional covalent polymers of similar strength.
Table 3: Properties of UPy-Functionalized Supramolecular Poly(tetrahydrofuran)
| Property | Value | Significance |
|---|---|---|
| Tensile Strength | ~15 MPa | Indicates a strong, robust material. researchgate.net |
| Tensile Modulus | ~85 MPa | Relates to the stiffness of the material. researchgate.net |
| Processing Temperature | > 80°C | Temperature at which supramolecular bonds dissociate, allowing flow. researchgate.net |
| Primary Interaction | Quadruple Hydrogen Bonding | Drives the self-assembly into long polymer-like chains. sid.ir |
Role in Supramolecular Assemblies and Crystal Engineering
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent forces. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design of crystalline solids with desired properties based on an understanding of these intermolecular interactions. The 4(1H)-pyrimidinone scaffold is an excellent building block for these purposes due to its well-defined hydrogen bonding capabilities.
As mentioned, the 2-ureido-4[1H]-pyrimidinone (UPy) motif is particularly noteworthy for its ability to form strong, self-complementary quadruple hydrogen bonds. researchgate.net This specific and directional interaction leads to the formation of highly stable dimers, which are the fundamental units in many supramolecular structures. researchgate.net Theoretical studies have explored the electronic structures and properties of these UPy-based complexes, providing insight into the strength and nature of these interactions in various environments. researchgate.net
Even the simpler 5-hydroxy-4(1H)-pyrimidinone core can direct crystal packing. The hydroxy and N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. In the crystal structure of the related compound 5-Hydroxy-2-methyl-4H-pyran-4-one, molecules form dimers through intermolecular O—H⋯O hydrogen bonds. nih.gov Furthermore, these dimers are interconnected by other weak interactions, such as C—H⋯O bonds and π–π stacking between the aromatic pyrone rings, demonstrating how multiple weak forces cooperate to build a stable, three-dimensional architecture. nih.gov By systematically modifying the pyrimidinone scaffold, chemists can control these interactions to engineer crystals with specific topologies and properties.
Table 4: Non-Covalent Interactions in Pyrimidinone-Based Assemblies
| Interaction Type | Participating Groups | Role in Assembly |
|---|---|---|
| Quadruple H-Bonding | Ureidopyrimidinone (UPy) motif | Forms highly stable and specific dimers, driving supramolecular polymerization. researchgate.net |
| O—H···O H-Bonding | Hydroxyl group and Carbonyl oxygen | Creates dimers and chains in the solid state. nih.gov |
| N—H···O H-Bonding | Ring N-H and Carbonyl oxygen | Contributes to the stability of crystal lattices. |
| π–π Stacking | Pyrimidinone aromatic rings | Stabilizes crystal packing through aromatic interactions. nih.gov |
Analytical Reagent Development Utilizing Pyrimidinone Scaffolds
The inherent chemical properties of the 4(1H)-pyrimidinone, 5-hydroxy-2-methyl- scaffold make it a promising platform for the development of new analytical reagents. Its utility in this area stems from its chromophoric nature and its strong metal-chelating ability.
The pyrimidinone ring system is a chromophore that absorbs UV-visible light. Upon chelation with a metal ion, the electronic structure of the molecule is perturbed, often leading to a significant and predictable shift in its absorption spectrum (a chromogenic response). This phenomenon can be exploited to develop colorimetric sensors for the detection and quantification of specific metal ions. The selectivity of such a sensor could be tuned by modifying the substituents on the pyrimidinone ring to favor binding with a particular target ion.
Furthermore, the pyrimidinone scaffold can be incorporated into more complex molecular designs to create fluorescent sensors. By attaching a fluorophore to the pyrimidinone unit, the metal chelation event can cause a change in fluorescence intensity or wavelength, providing a highly sensitive method for detection.
In analytical separation and quantification techniques like High-Performance Liquid Chromatography (HPLC), pyrimidinone-based compounds themselves can be accurately measured. For example, LC-MS/MS methods are used to quantify pyrimidinone-based drug candidates and monitor their behavior in complex biological matrices. qub.ac.uk The development of pyrimidinone-based reagents for derivatizing other analytes could also enhance their detectability in chromatographic methods. Finally, the antioxidant properties of some pyrimidinone derivatives, which can be evaluated using assays like the DPPH radical scavenging method, open another avenue for their use as analytical standards or reagents in assessing antioxidant capacity. acs.org
Table 5: Potential Analytical Applications of Pyrimidinone Scaffolds
| Analytical Method | Role of Pyrimidinone Scaffold | Principle of Operation |
|---|---|---|
| Colorimetric Sensing | Chromogenic Ligand | Change in UV-Vis absorption spectrum upon metal chelation. |
| Fluorometric Sensing | Chelating unit / Signal transducer | Modulation of fluorescence (quenching/enhancement) upon binding to an analyte. |
| Chromatography (LC-MS/MS) | Analyte | Direct quantification based on mass-to-charge ratio and retention time. qub.ac.uk |
| Antioxidant Capacity Assays | Radical Scavenger | Reaction with stable radicals (e.g., DPPH) leading to a measurable signal change. acs.org |
Analytical Methodologies for 4 1h Pyrimidinone, 5 Hydroxy 2 Methyl
Chromatographic Techniques for Separation and Purification (HPLC, GC, TLC)
Chromatography is a cornerstone of analytical chemistry, providing robust methods for the separation and purification of compounds like 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-. The choice of technique depends on the sample matrix, the required purity, and the scale of the separation.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrimidine (B1678525) derivatives. mdpi.com For a polar compound such as 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, a C18 or C8 column is typically employed as the stationary phase. The separation is achieved by eluting the compound with a polar mobile phase, which often consists of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. mdpi.com Isocratic elution can be used for simple mixtures, while gradient elution is preferred for complex samples to achieve better resolution. Detection is commonly performed using a UV detector, as the pyrimidinone ring system possesses a chromophore that absorbs UV light.
| Parameter | Typical Condition |
| Stationary Phase | C18 or C8 silica gel column |
| Mobile Phase | Phosphate or Acetate buffer with Acetonitrile/Methanol |
| Elution Mode | Isocratic or Gradient |
| Detection | UV-Vis Spectroscopy |
| Flow Rate | 1.0 - 1.5 mL/min |
Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Pyrimidinone derivatives, due to their polarity and the presence of hydroxyl groups, are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives. Silylation is a common derivatization technique where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (TMS) group. After derivatization, the compound can be separated on a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, and detected using a flame ionization detector (FID) or a mass spectrometer (MS).
Thin-Layer Chromatography (TLC): Thin-layer chromatography is a simple, rapid, and cost-effective method for the qualitative analysis and purification of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-. It is often used to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. For the separation of pyrimidine derivatives, a silica gel or cellulose plate can be used as the stationary phase. nih.govscispace.com The mobile phase is typically a mixture of organic solvents, and the composition can be varied to optimize the separation. scispace.com After developing the plate, the separated spots can be visualized under UV light or by using a chemical staining agent. nih.gov The retention factor (Rf) value is used to identify the compound under specific chromatographic conditions. scispace.com
Electrophoretic Methods for Characterization and Purity Assessment
Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field. Capillary electrophoresis (CE) is a high-resolution technique that can be applied to the analysis of pyrimidine derivatives for characterization and purity assessment. nih.govnih.gov
Capillary Zone Electrophoresis (CZE): In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. nih.gov Charged molecules migrate at different velocities depending on their electrophoretic mobility, leading to their separation. For a compound like 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, which can be ionized, CZE offers a powerful tool for purity assessment. The separation can be optimized by adjusting the pH, concentration, and composition of the BGE. nih.gov The use of additives like cyclodextrins in the BGE can also be employed to separate closely related isomers. nih.gov Detection is typically achieved by UV-Vis absorbance. The high efficiency of CZE allows for the detection of even minor impurities. nih.gov
| Parameter | Typical Condition |
| Capillary | Fused-silica |
| Background Electrolyte | Borate or Phosphate buffer |
| Separation Voltage | 10-30 kV |
| Detection | UV-Vis Absorbance |
| Application | Purity assessment, separation of isomers |
Advanced Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis
Hyphenated techniques, which couple a separation method with a detection method, provide enhanced sensitivity and selectivity, making them ideal for trace analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex matrices. An HPLC system separates the components of a mixture, which are then introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like pyrimidinone derivatives. In the mass spectrometer, the precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, highly selective and quantitative analysis can be achieved, even at very low concentrations. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. As with standard GC, derivatization of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is necessary to increase its volatility. The separated derivatives are then ionized, typically by electron ionization (EI), which generates a unique fragmentation pattern that serves as a molecular fingerprint for identification. The mass spectrum of a related compound, 4(1H)-Pyrimidinone, 6-hydroxy-, is available in the NIST WebBook, providing an example of the fragmentation patterns that can be expected for this class of compounds. researchgate.net GC-MS is a powerful tool for the structural elucidation and trace analysis of pyrimidinone derivatives. researchgate.net
| Technique | Ionization Method | Key Advantages |
| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity, high selectivity, suitable for polar and non-volatile compounds |
| GC-MS | Electron Ionization (EI) | Provides structural information through fragmentation patterns, high resolution |
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer an alternative approach for the detection and quantification of electroactive compounds. Pyrimidine derivatives can exhibit electrochemical activity, which can be exploited for analytical purposes. mdpi.com
Cyclic Voltammetry (CV): Cyclic voltammetry can be used to study the redox properties of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that provides information about the oxidation and reduction potentials of the analyte. These potentials are characteristic of the compound's structure and can be used for identification. The peak current in the voltammogram is proportional to the concentration of the analyte, allowing for quantification. The electrochemical behavior of pyrimidine derivatives is influenced by their substituents and the pH of the supporting electrolyte. mdpi.com This technique can be used as a detection method in liquid chromatography or for direct analysis in a sample solution.
Derivatives and Analogs of 4 1h Pyrimidinone, 5 Hydroxy 2 Methyl and Structure Activity Relationships
Synthetic Exploration of Pyrimidinone Derivatives
The synthesis of pyrimidinone derivatives is a well-established field, utilizing a variety of chemical reactions to build upon or modify the core heterocyclic structure. A common and versatile method for creating dihydropyrimidinones is the Biginelli reaction, a one-pot three-component condensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. While this method is foundational, numerous other strategies have been developed to create a diverse range of pyrimidinone analogs.
For instance, the synthesis of 5-hydroxypyrimidinone cores can be achieved by the reaction of substituted amidoximes with dimethylacetylenedicarboxylate, followed by a Claisen rearrangement. This pathway offers a direct route to the 5-hydroxy substitution pattern central to the parent compound. Further modifications can be introduced at various positions. The methyl group at the C2 position can be functionalized, as demonstrated by the synthesis of 2-(aminooxy)methyl-5-hydroxy-4(1H)-pyrimidinone from a phthalimidooxy-protected precursor.
Other synthetic approaches focus on building the pyrimidine (B1678525) ring from different starting materials. Ethyl 2,2-dicyanovinylcarbamate derivatives can react with primary aromatic amines to yield 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, showcasing a method for introducing diversity at the N1 and C4 positions. Strategic structural modifications at the 2, 4, 5, or 6 positions of the pyrimidine ring are key to generating libraries of functionalized derivatives with the potential for selective biological activity.
| Synthetic Method | Key Reactants | Resulting Derivative Type | Reference Example |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones/thiones | General method for pyrimidinone core synthesis. |
| Amidoxime (B1450833) Cyclization | Substituted Amidoxime, Dimethylacetylenedicarboxylate | 5-Hydroxypyrimidinone Carboxylates | Synthesis of DHP methyl carboxylates. |
| Functionalization of Precursors | 5-Hydroxy-2-[(phthalimidooxy)methyl]-4(1H)-pyrimidinone, Methylhydrazine | 2-(Aminooxy)methyl-5-hydroxy-4(1H)-pyrimidinone | Modification at the C2 position. wikipedia.org |
| Dicyanovinylcarbamate Condensation | Ethyl 2,2-dicyanovinylcarbamate, Primary Aromatic Amines | 6-Amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones | Introduction of diversity at N1 and C4. |
Structure-Reactivity Relationships in Modified Pyrimidinone Systems
The chemical reactivity and, consequently, the biological activity of pyrimidinone derivatives are highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies are essential to understand these dependencies and to guide the design of new analogs.
Modifications at various points on the pyrimidinone ring can have profound effects. For example, in studies of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which share a fused pyrimidinone core, the removal of a methyl group was found to be detrimental to antitubercular activity, whereas replacing it with an electron-withdrawing trifluoromethyl group led to a complete loss of activity. This suggests a sensitive electronic and steric requirement at that position.
In other pyrimidinone-based systems, such as USP7 inhibitors, SAR analysis has shown that substitution at the 2-position of the pyrimidinone ring with a methyl group was not well-tolerated. Conversely, substitutions on fused ring systems or appended moieties can lead to significant potency gains. A key finding in this research was that introducing a methyl group at a benzylic position of a side chain increased potency by over 40-fold, an effect that was entirely dependent on the stereochemistry of the new chiral center. This highlights that even modifications distant from the core ring can dramatically influence biological interactions.
The hydrolytic stability of the pyrimidinone ring can also be influenced by its substituents. Studies on related oxazinones have shown that these systems can be susceptible to hydrolysis, leading to ring-opening. The electronic nature of the substituents on the pyrimidinone ring can either stabilize or destabilize the core against such reactions.
| Modification Site | Substituent Change | Observed Effect on Activity/Reactivity | Context |
|---|---|---|---|
| C2-Position | Addition of Methyl Group | Not tolerated; decreased potency. | USP7 Inhibitors. |
| Appended Side Chain | Introduction of a Stereospecific Methyl Group | >40-fold increase in potency. | USP7 Inhibitors. |
| Fused Ring System | Replacement of Methyl with Trifluoromethyl | Complete loss of activity. | Antitubercular Pyrazolo-pyrimidinones. |
| General | Introduction of Electron-Withdrawing Groups | Can affect electronic properties and hydrolytic stability. | General Reactivity. |
Comparative Studies with Related Heterocyclic Compounds (e.g., Pyridinones, Uracil)
To fully appreciate the properties of the 4(1H)-pyrimidinone scaffold, it is useful to compare it with structurally related heterocycles such as pyridinones and the nucleobase uracil (B121893). These compounds share features like a six-membered ring containing nitrogen and a carbonyl group, but their differences in the number and position of heteroatoms lead to distinct chemical and biological characteristics.
Uracil , a pyrimidine-2,4-dione, is a fundamental component of RNA. Like 4(1H)-pyrimidinone, it exhibits tautomerism (lactam-lactim forms), with the lactam structure being the most common. wikipedia.org Uracil's reactivity includes oxidation, nitration, and alkylation. wikipedia.org Theoretical studies comparing 4-pyrimidinone and uracil have investigated their photostability. These studies suggest that 4-pyrimidinone is less photostable than uracil due to different non-radiative decay mechanisms following UV excitation. nih.gov The presence of two carbonyl groups and two ring nitrogens in uracil allows it to form specific hydrogen bonds with adenine, a role central to its biological function, which differs from the single carbonyl and varied substitution potential of the 4(1H)-pyrimidinone, 5-hydroxy-2-methyl- scaffold in a drug design context.
Pyridinones , specifically 4-hydroxypyridine (B47283) (which exists in tautomeric equilibrium with 4-pyridone), contain only one nitrogen atom in the ring. ontosight.aiguidechem.com This difference significantly alters the electronic properties of the ring compared to pyrimidinones (B12756618). 4-Hydroxypyridine is a versatile building block in synthesis and its derivatives have shown a range of biological activities, including antioxidant and anti-inflammatory properties. ontosight.ai Hydroxypyridinones are particularly noted for their strong metal-chelating abilities, a property that is exploited in drugs like deferiprone. The pFe³⁺ value for some hydroxypyridinones is significantly high, indicating strong iron-binding affinity. rsc.org While the 5-hydroxy-4(1H)-pyrimidinone scaffold also has metal-chelating potential due to its hydroxy and keto groups, the electronic influence of the second nitrogen atom differentiates its coordination chemistry from that of pyridinones.
| Heterocycle | Key Structural Features | Notable Properties & Reactivity | Primary Context of Interest |
|---|---|---|---|
| 4(1H)-Pyrimidinone | Six-membered ring, two N atoms (positions 1, 3), one carbonyl group. | Versatile scaffold for substitution; exhibits tautomerism; photostability is a consideration. nih.gov | Medicinal chemistry scaffold. |
| Uracil | Six-membered ring, two N atoms (positions 1, 3), two carbonyl groups. | Exhibits lactam-lactim tautomerism; undergoes oxidation, alkylation; forms specific H-bonds with adenine; more photostable than 4-pyrimidinone. wikipedia.orgnih.gov | Nucleic acid component (RNA). |
| 4-Pyridinone | Six-membered ring, one N atom, one carbonyl group. | Exists in tautomeric equilibrium with 4-hydroxypyridine; known for strong metal chelation properties. guidechem.comrsc.org | Metal chelators, synthetic building blocks. ontosight.ai |
Design Principles for Enhanced Specificity or Potency (Non-Clinical, General Biological Context)
The design of pyrimidinone derivatives with enhanced biological specificity or potency relies on several key medicinal chemistry principles. The goal is to strategically modify the lead compound, 4(1H)-pyrimidinone, 5-hydroxy-2-methyl-, to optimize its interaction with a biological target while minimizing off-target effects.
One fundamental strategy is substituent modification . As established by SAR studies, small changes to the substituents at the C2, C5, and C6 positions, as well as on the N1 and N3 nitrogens, can dramatically alter biological activity. The introduction of lipophilic groups can enhance membrane permeability, while polar groups can improve solubility or form specific hydrogen bonds with a target protein. For example, strategic structural modification of the pyrimidine scaffold is used to generate libraries of compounds to achieve greater affinity and selectivity for biological targets.
Bioisosteric replacement is another powerful tool. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For instance, a hydroxyl group might be replaced with a fluorine atom to block metabolic oxidation, or a phenyl ring could be swapped for a pyridyl or thiophene (B33073) ring to alter electronic properties and solubility. The pyrimidine ring itself can act as a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties through its ability to form hydrogen bonds.
Finally, scaffold hopping and simplification are employed to discover novel active chemotypes. This can involve truncating a complex bicyclic system to a simpler, more ligand-efficient monocyclic pyrimidinone core. While such a change might initially reduce potency, the new, simpler scaffold can serve as a promising starting point for further optimization, often possessing more favorable physicochemical properties like lower molecular weight and lipophilicity.
| Design Principle | Description | Example Application |
|---|---|---|
| Substituent Modification | Altering functional groups at various positions (C2, C5, N1 etc.) to modulate properties like lipophilicity, solubility, and target binding. | Adding lipophilic groups to a fused thiophene ring to enhance potency. |
| Bioisosteric Replacement | Exchanging atoms or groups with alternatives that have similar properties to improve activity, metabolism, or toxicity profiles. cambridgemedchemconsulting.com | Replacing a phenyl group with a pyridyl group to improve solubility and introduce a hydrogen bond acceptor. nih.gov |
| Scaffold Hopping/Simplification | Moving from one core structure to another (e.g., bicyclic to monocyclic) to find new active series with improved properties. | Truncating a thienopyrimidinone to a monocyclic pyrimidinone to create a more ligand-efficient starting point. |
| Stereochemical Control | Synthesizing and testing single enantiomers, as biological targets are chiral and often interact differently with different stereoisomers. | Observing that biological activity resides in only one of two enantiomers after introducing a chiral center. |
Future Research Directions and Emerging Paradigms for 4 1h Pyrimidinone, 5 Hydroxy 2 Methyl
Unexplored Synthetic Avenues and Methodological Advancements
While general synthetic routes to pyrimidinone cores are established, the specific synthesis of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- and its derivatives presents opportunities for innovation. Current methods for constructing the 5-hydroxypyrimidinone core often involve multi-step sequences. nih.gov Future research could focus on developing more efficient and atom-economical synthetic strategies.
Key areas for exploration include:
Multicomponent Reactions: Designing novel one-pot, multicomponent reactions (MCRs) could provide a rapid and convergent approach to the 4(1H)-pyrimidinone, 5-hydroxy-2-methyl- scaffold. researchgate.netmdpi.com This could involve the strategic selection of starting materials that introduce the desired methyl and hydroxyl functionalities in a single synthetic operation.
Catalytic C-H Functionalization: Direct C-H activation and functionalization of simpler pyrimidine (B1678525) precursors represent a cutting-edge approach to introduce the hydroxyl and methyl groups. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Challenges |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Identification of suitable reaction components and conditions, potential for side product formation. |
| C-H Functionalization | Increased synthetic efficiency, access to novel derivatives. | Regioselectivity, catalyst development, functional group tolerance. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Initial setup costs, potential for clogging in multiphasic reactions. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. | Scalability limitations, potential for localized overheating. |
Deeper Mechanistic Insights into Chemical and Biochemical Reactivity
A thorough understanding of the chemical and biochemical reactivity of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is paramount for its rational application. The presence of multiple functional groups, including a ketone, an enol-like hydroxyl group, and two nitrogen atoms within the heterocyclic ring, gives rise to complex chemical behavior.
Future investigations should prioritize:
Tautomerism Studies: The keto-enol tautomerism of the 4-oxo and 5-hydroxy groups is a critical aspect that influences the molecule's electronic properties, hydrogen bonding capabilities, and reactivity. researchgate.netchemicalbook.comnih.gov Detailed experimental and computational studies are needed to quantify the relative stabilities of the different tautomeric forms in various solvents and in the solid state. nih.gov Understanding the dominant tautomeric form is crucial for predicting its interactions with biological targets.
Reaction Mechanism Elucidation: In-depth mechanistic studies of its reactions, such as electrophilic and nucleophilic substitutions, are required. This includes identifying reactive sites and understanding the influence of the methyl and hydroxyl substituents on the pyrimidinone ring's reactivity. For instance, the hydroxyl group can act as a directing group in electrophilic aromatic substitution, while the pyrimidinone ring itself can undergo nucleophilic attack.
Biochemical Reactivity Profiling: Investigating the compound's interaction with biomolecules is essential. This includes its potential to act as a Michael acceptor, form Schiff bases, or participate in redox reactions. nih.govmdpi.com Understanding its metabolic fate and potential for covalent modification of proteins or nucleic acids is a key area for future research.
Integration into Novel Material Architectures
The unique structural and electronic properties of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- make it an attractive building block for the development of novel materials with tailored functionalities. The pyrimidine ring is known to exhibit interesting photophysical properties, and the substituents on the ring can be modified to tune these properties. researchgate.netrsc.orgacs.org
Emerging paradigms in this area include:
Fluorescent Probes and Sensors: The pyrimidinone core can serve as a fluorophore. nih.gov By appending specific recognition moieties, it may be possible to develop fluorescent probes for the detection of biologically important analytes or for monitoring changes in the cellular environment, such as pH. rsc.org
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been explored for their potential in OLEDs. The electron-deficient nature of the pyrimidine ring can be beneficial for charge transport. Further research could focus on incorporating 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- into the design of new emissive or charge-transporting materials for OLED applications.
Supramolecular Assemblies: The hydrogen bonding capabilities of the hydroxyl group and the pyrimidinone ring can be exploited to construct well-defined supramolecular architectures, such as gels, liquid crystals, or porous organic frameworks. These materials could have applications in areas such as controlled release or catalysis.
Advanced Computational Approaches for Predictive Modeling
In silico methods are indispensable tools for accelerating the discovery and development of new molecules. nih.gov For 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, computational approaches can provide valuable insights into its properties and guide experimental efforts.
Future computational studies should focus on:
Quantum Chemical Calculations: High-level quantum chemical calculations can be employed to accurately predict the geometric and electronic structure, tautomeric equilibria, and spectroscopic properties of the molecule. chemicalbook.com These calculations can also be used to model its reactivity and to elucidate reaction mechanisms.
Molecular Docking and Dynamics Simulations: To explore its potential biological activity, molecular docking studies can be used to predict its binding mode to various protein targets. mdpi.com Subsequent molecular dynamics simulations can then be used to assess the stability of the protein-ligand complex and to provide insights into the binding thermodynamics.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of derivatives of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, QSAR models can be developed to correlate their structural features with their biological activity or material properties. nih.gov These models can then be used to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Identification of Novel Biological Roles (Excluding Clinical Translation)
While the broader class of pyrimidinones (B12756618) has been extensively studied for its medicinal properties, the specific biological roles of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- remain largely unexplored. ontosight.aiontosight.ai Future research should aim to identify its non-clinical biological activities to uncover its potential as a research tool or as a starting point for drug discovery.
Potential areas for investigation include:
Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those involved in key cellular processes, could reveal novel inhibitory activities. For example, many pyrimidine derivatives are known to inhibit kinases or other enzymes involved in nucleotide metabolism.
Antimicrobial and Antiviral Activity Screening: The compound should be evaluated for its ability to inhibit the growth of various bacteria, fungi, and viruses. ontosight.ai The pyrimidine scaffold is present in many antimicrobial and antiviral agents.
Immunomodulatory and Cytostatic Properties: Preliminary studies on related 5-hydroxymethylpyrimidines have shown immunomodulatory and cytostatic properties. nih.gov Investigating whether 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- exhibits similar activities could open up new avenues of research.
The following table summarizes potential non-clinical biological roles and the corresponding screening methods:
| Potential Biological Role | Screening Method |
| Enzyme Inhibition | In vitro enzymatic assays |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays |
| Antiviral Activity | Plaque reduction assays |
| Immunomodulatory Effects | Cytokine release assays in immune cells |
| Cytostatic Effects | Cell proliferation assays (e.g., MTT, BrdU) |
By systematically exploring these future research directions, the scientific community can unlock the full potential of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, paving the way for its application in diverse scientific and technological fields.
Q & A
Q. What are the common synthetic routes for 4(1H)-Pyrimidinone derivatives, and how can reaction conditions be optimized?
The synthesis of 4(1H)-pyrimidinone derivatives often employs one-pot multicomponent reactions, such as the Biginelli reaction, which combines aldehydes, urea/thiourea, and ketones (e.g., cyclopentanone) under catalytic conditions. For example, niobium pentachloride with silver salts enhances reaction efficiency . Nucleophilic substitution using formaldehyde and a base (e.g., NaOH) can introduce hydroxymethyl groups at specific positions . Optimization involves adjusting solvent systems (e.g., DMF with HCl), temperature, and catalyst loading to improve yields .
Q. How to purify and characterize 5-hydroxy-2-methyl-4(1H)-pyrimidinone?
Purification typically involves recrystallization from cold NH₄OH solutions or column chromatography using silica gel . Characterization requires ¹H NMR to confirm substituent positions and LC-MS for molecular weight validation. For example, thieno[2,3-d]pyrimidinone derivatives were characterized using these techniques to verify antibacterial activity .
Q. What analytical techniques are suitable for confirming the structure of synthesized derivatives?
Advanced spectroscopic methods include ¹H/¹³C NMR for functional group analysis, high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and X-ray crystallography for resolving stereochemistry. LC-MS is critical for detecting impurities and assessing purity .
Q. How to introduce functional groups at specific positions on the pyrimidinone ring?
Functionalization at the 5-position can be achieved via electrophilic substitution using halogenation or nitration reagents. Amino groups are introduced via nucleophilic displacement of halides using ammonia or amines under reflux conditions . For example, 4-amino-2,6-dihydroxypyrimidine derivatives are synthesized through stepwise substitution reactions .
Q. How to design experiments to evaluate the antimicrobial activity of pyrimidinone derivatives?
Use standardized assays like broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess antioxidant activity via DPPH radical scavenging assays. Structural analogs with electron-withdrawing groups (e.g., -Cl) often show enhanced activity .
Advanced Research Questions
Q. How to resolve discrepancies in biological activity data among structurally similar pyrimidinone derivatives?
Discrepancies may arise from subtle structural variations (e.g., substituent electronic effects or stereochemistry). Use computational tools (e.g., molecular docking) to correlate activity with binding affinity to target enzymes (e.g., dihydrofolate reductase). Validate hypotheses by synthesizing focused libraries with systematic substituent changes .
Q. What strategies can be employed to synthesize tricyclic pyrimidinone derivatives for enhanced pharmacological activity?
A "bridging approach" connects the pyrimidinone core to adjacent heterocycles (e.g., thieno rings) via cyclization. For example, 3,4-dihydro-2H-[1,3]oxazino[3,2-a]thieno[2,3-d]pyrimidinones are synthesized by reacting 2-alkoxy-3-alkyl-thienopyrimidinones with epichlorohydrin under basic conditions .
Q. How to conduct multi-component reactions for pyrimidinone synthesis under green chemistry conditions?
Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., ethanol/water mixtures) and use recyclable catalysts like magnetic nanoparticles. For instance, Biginelli reactions catalyzed by NbCl₅ in ethanol at 60°C achieve high yields with minimal waste .
Q. How to establish structure-activity relationships (SAR) for pyrimidinone derivatives with varying substituents?
Perform multivariate analysis of substituent properties (e.g., Hammett σ values, logP) against bioactivity data. For example, electron-donating groups (e.g., -OCH₃) at the 5-position may enhance antimicrobial activity by improving membrane permeability .
Q. What methodologies ensure compound stability during scale-up of pyrimidinone derivatives for pre-clinical studies?
Optimize lyophilization protocols to prevent hydrolysis of sensitive groups (e.g., hydroxymethyl). Use stability-indicating HPLC methods to monitor degradation under accelerated conditions (e.g., 40°C/75% RH). Encapsulation in cyclodextrins can improve aqueous solubility and shelf life .
Notes
- All methodologies are derived from peer-reviewed studies or authoritative handbooks.
- Structural modifications should prioritize reproducibility and mechanistic clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
